molecular formula C11H12O4 B2492805 (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid CAS No. 2248202-11-9

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid

Cat. No.: B2492805
CAS No.: 2248202-11-9
M. Wt: 208.213
InChI Key: RTSYFOODKAZPLC-ZETCQYMHSA-N
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Description

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid is an organic compound characterized by its unique structure, which includes a 2,3-dihydro-1,4-benzodioxin ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the benzodioxin ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals targeting specific pathways or receptors.

    Industry: In industrial settings, the compound can be used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 2,3-dihydro-1,4-benzodioxin, such as:

  • 2,3-Dihydro-1,4-benzodioxane
  • 2,3-Dihydro-1,4-benzoxathiine
  • 1,4-Benzodioxin

Uniqueness

What sets (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid apart from these similar compounds is its specific configuration and the presence of the propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(11(12)13)8-3-2-4-9-10(8)15-6-5-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSYFOODKAZPLC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C2C(=CC=C1)OCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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